molecular formula C19H24O4 B1237118 2,16alpha-Dihydroxyestrone 3-methyl ether CAS No. 42241-06-5

2,16alpha-Dihydroxyestrone 3-methyl ether

Cat. No.: B1237118
CAS No.: 42241-06-5
M. Wt: 316.4 g/mol
InChI Key: XCRYYELNMFSGRB-KJJMCEAESA-N
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Description

2,16alpha-Dihydroxyestrone 3-methyl ether is a synthetic estrogen derivative. It is an estrogen metabolite that can be used as a biomarker to determine cancer risks and metabolic diseases . The compound is known for its role in various biochemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,16alpha-Dihydroxyestrone 3-methyl ether typically involves the methylation of 2,16alpha-Dihydroxyestrone. This process can be achieved using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate . The reaction is usually carried out in an organic solvent such as acetone or dimethylformamide under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This would include the use of industrial-grade reagents and solvents, as well as advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,16alpha-Dihydroxyestrone 3-methyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2,16alpha-Dihydroxyestrone 3-methyl ether has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,16alpha-Dihydroxyestrone 3-methyl ether involves its interaction with estrogen receptors. The compound binds to estrogen receptors, leading to the activation or inhibition of estrogen-responsive genes. This interaction can influence various biological processes, including cell proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,16alpha-Dihydroxyestrone 3-methyl ether is unique due to its specific methylation at the 3-position, which can influence its binding affinity and activity at estrogen receptors. This modification can result in different pharmacokinetic and pharmacodynamic properties compared to other estrogens .

Properties

CAS No.

42241-06-5

Molecular Formula

C19H24O4

Molecular Weight

316.4 g/mol

IUPAC Name

(8R,9S,13S,14S,16R)-2,16-dihydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H24O4/c1-19-6-5-11-12(14(19)9-16(21)18(19)22)4-3-10-7-17(23-2)15(20)8-13(10)11/h7-8,11-12,14,16,20-21H,3-6,9H2,1-2H3/t11-,12+,14-,16+,19-/m0/s1

InChI Key

XCRYYELNMFSGRB-KJJMCEAESA-N

SMILES

CC12CCC3C(C1CC(C2=O)O)CCC4=CC(=C(C=C34)O)OC

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H](C2=O)O)CCC4=CC(=C(C=C34)O)OC

Canonical SMILES

CC12CCC3C(C1CC(C2=O)O)CCC4=CC(=C(C=C34)O)OC

Synonyms

2,16 alpha-dihydroxyestrone 3-methyl ether

Origin of Product

United States

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